molecular formula C11H12F3NO2S B2863440 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine CAS No. 2324675-62-7

4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine

Cat. No. B2863440
M. Wt: 279.28
InChI Key: WPTTVRHFMOXWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine, also known as DFSP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in treating various diseases. DFSP is a piperidine-based compound that has a sulfonamide group and two fluorine atoms attached to its structure.

Scientific Research Applications

4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has been studied for its potential applications in treating various diseases such as cancer, inflammation, and neurological disorders. 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in tumor growth and progression. 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has also been shown to bind to the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain. By binding to this protein, 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine may help to alleviate the symptoms of Parkinson's disease.

Biochemical And Physiological Effects

4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has also been found to inhibit the activity of carbonic anhydrase, which is involved in the growth and progression of cancer cells. In addition, 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has been shown to bind to the dopamine transporter, which may help to alleviate the symptoms of Parkinson's disease.

Advantages And Limitations For Lab Experiments

4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has also been found to have low toxicity levels, making it safe for use in animal studies. However, one limitation of 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine is that it has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine. One direction is to further investigate its potential applications in treating cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration method for 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine in animal and human studies. Finally, more research is needed to investigate the long-term effects of 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine on the body.

Synthesis Methods

4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine is synthesized through a multi-step process that involves the reaction of 2-fluorobenzaldehyde with piperidine, followed by the addition of a sulfonyl chloride group and a fluorine atom. The final product is then purified through column chromatography to obtain pure 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine.

properties

IUPAC Name

4,4-difluoro-1-(2-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-9-3-1-2-4-10(9)18(16,17)15-7-5-11(13,14)6-8-15/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTTVRHFMOXWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-(2-fluorobenzenesulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.